molecular formula C₁₄H₁₅D₃N₄O₄ B1155451 α-Hydroxy Trimethoprim-D3 (Major)

α-Hydroxy Trimethoprim-D3 (Major)

Cat. No.: B1155451
M. Wt: 309.34
Attention: For research use only. Not for human or veterinary use.
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Description

α-Hydroxy Trimethoprim-D3 (Major) is a deuterated, major human metabolite of the antibacterial agent Trimethoprim. This high-purity compound is designed for use as a critical standard in pharmaceutical and environmental research, particularly in mass spectrometry-based assays where its deuterated atoms provide a distinct isotopic signature for precise quantification. The parent compound, Trimethoprim, is a well-established antibiotic that functions as a potent inhibitor of bacterial dihydrofolate reductase (DHFR) . This enzyme is essential for the synthesis of tetrahydrofolic acid, a critical cofactor in the biosynthesis of bacterial nucleic acids and proteins . By selectively and reversibly binding to bacterial DHFR with an affinity tens of thousands of times greater than for the mammalian enzyme, Trimethoprim disrupts DNA synthesis, leading to bacteriostatic effects . The primary metabolic pathway of Trimethoprim in humans involves oxidative demethylation, forming hydroxylated metabolites . This specific product, α-Hydroxy Trimethoprim-D3 (Major), is therefore invaluable for studying the pharmacokinetics, metabolic fate, and environmental transformation of Trimethoprim. Its applications include use as an internal standard in LC-MS/MS methods for accurate quantification of Trimethoprim and its metabolites in biological matrices, facilitating advanced toxicological and ADME (Absorption, Distribution, Metabolism, and Excretion) studies. Furthermore, it supports research into the occurrence, fate, and transformation products of antibiotics in wastewater and environmental waters, a growing field of concern given the prominence of Trimethoprim as an environmental micropollutant . This product is intended for research purposes only and is not for use in diagnostic or therapeutic procedures.

Properties

Molecular Formula

C₁₄H₁₅D₃N₄O₄

Molecular Weight

309.34

Synonyms

2,4-Diamino-α-(3,4,5-trimethoxyphenyl)-5-pyrimidinemethanol-D3;  _x000B_2,4-Diamino-5-(α-hydroxy-3,4,5-trimethoxybenzyl)pyrimidine-D3;  Racemic α-(2,4-Diamino-5-pyrimidyl)-3,4,5-trimethoxybenzyl Alcohol-D3; 

Origin of Product

United States

Biochemical Formation and Metabolic Characterization of α Hydroxy Trimethoprim

Parent Compound (Trimethoprim) Oxidative Biotransformation Pathways

Trimethoprim (B1683648) is subject to oxidative metabolism, primarily in the liver, where 10-20% of an administered dose is transformed into various metabolites. drugbank.comdrugs.com The remaining portion is typically excreted unchanged in the urine. drugbank.comdrugs.com

Phase I metabolism of Trimethoprim involves several key oxidative reactions. The primary pathways include N-oxidation of the pyrimidine (B1678525) ring, O-demethylation of the trimethoxybenzyl group, and oxidation of the methylene (B1212753) bridge. drugs.comnih.gov These reactions introduce or expose functional groups, preparing the compound for subsequent metabolic phases or excretion. In addition to stable metabolites, the bioactivation of Trimethoprim can lead to reactive intermediates. nih.govacs.org

Several hydroxylated and other oxidative metabolites of Trimethoprim have been identified through in vitro and in vivo studies. The principal metabolites include:

1-N-oxide-Trimethoprim (1-NO-TMP) and 3-N-oxide-Trimethoprim (3-NO-TMP) , formed by oxidation of the nitrogen atoms in the pyrimidine ring. drugs.comnih.gov

3'-desmethyl-Trimethoprim and 4'-desmethyl-Trimethoprim , which result from the O-demethylation of the methoxy (B1213986) groups and are the most abundant metabolites. drugbank.comnih.gov

α-Hydroxy Trimethoprim (Cα-OH-TMP) , a benzylic alcohol, is formed through the oxidation of the methylene bridge connecting the pyrimidine and benzene (B151609) rings. nih.govontosight.ai This hydroxylation represents a key transformation pathway for the parent compound.

Enzymatic Systems Involved in α-Hydroxylation

The biotransformation of Trimethoprim into its various metabolites, including α-Hydroxy Trimethoprim, is catalyzed by specific enzyme systems.

The Cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, plays a central role in the oxidative metabolism of Trimethoprim. drugbank.comnih.govnih.gov Several specific CYP isozymes have been identified as key contributors to the formation of its metabolites.

CYP3A4: This isozyme is predominantly responsible for the formation of α-Hydroxy Trimethoprim (Cα-OH-TMP). nih.govnih.gov Studies using cDNA-expressed human P450 enzymes have confirmed that while other enzymes like CYP1A1, CYP3A5, and CYP3A7 can also catalyze this reaction, CYP3A4 is the major contributor. nih.gov It is also involved in the formation of 1-N-oxide-TMP. nih.gov

Table 1: Major CYP Enzymes in Trimethoprim Metabolism

Metabolite Major Contributing CYP Isozyme(s) Reference
α-Hydroxy Trimethoprim (Cα-OH-TMP) CYP3A4 nih.govnih.gov
1-N-oxide-TMP CYP3A4 nih.gov
3-N-oxide-TMP CYP1A2 nih.gov
3'-desmethyl-TMP CYP2C9 nih.gov
4'-desmethyl-TMP CYP3A4 nih.gov
Cα-NAC-TMP (adduct) CYP3A4 nih.gov

In Vitro Modeling of Oxidative Metabolism for α-Hydroxy Trimethoprim

The study of α-Hydroxy Trimethoprim formation has been significantly advanced by various in vitro models that replicate the metabolic environment.

Human Liver Microsomes (HLMs): HLMs are a standard tool for studying drug metabolism as they contain a high concentration of CYP enzymes. nih.govnih.gov Incubations of Trimethoprim with HLMs in the presence of necessary cofactors have successfully demonstrated the formation of α-Hydroxy Trimethoprim and other primary metabolites. nih.gov

cDNA-Expressed P450s: To pinpoint the specific enzymes responsible for metabolite formation, researchers use heterologously expressed individual human P450 enzymes. nih.gov This approach has been crucial in identifying CYP3A4 as the main catalyst for α-hydroxylation. nih.gov

Physiologically-Based Pharmacokinetic (PBPK) Modeling: PBPK models are computational tools that simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs. mdpi.comnih.gov These models for Trimethoprim incorporate metabolism by specific CYP enzymes, including CYP3A4, to predict drug interactions and pharmacokinetic profiles. mdpi.comresearchgate.net

Reactive Metabolite Trapping: To study the formation of unstable, reactive intermediates, trapping assays are employed. These involve adding nucleophilic agents, such as N-acetyl cysteine (NAC), to in vitro incubations. nih.govchildrensmercy.org The formation of a Cα-NAC-TMP adduct, which is exclusively catalyzed by CYP3A4, provides evidence for a reactive precursor to the stable α-Hydroxy Trimethoprim metabolite. nih.gov

Table 2: Research Findings on α-Hydroxy Trimethoprim Formation

Finding Experimental System Key Enzyme(s) Reference
Predominant formation of Cα-OH-TMP Human Liver Microsomes (HLMs), cDNA-expressed P450s CYP3A4 nih.govnih.gov
Capability to form Cα-OH-TMP cDNA-expressed P450s CYP1A1, CYP3A5, CYP3A7 nih.gov
Exclusive formation of Cα-NAC-TMP adduct cDNA-expressed P450s CYP3A4 nih.gov
Simulation of Trimethoprim metabolism Physiologically-Based Pharmacokinetic (PBPK) Models CYP3A4 mdpi.comresearchgate.net

Microsomal Incubation Systems for Metabolite Generation (e.g., Rat Liver Microsomes, Human Liver Microsomes)

Microsomal incubation systems are a fundamental tool in drug metabolism studies, providing a controlled environment to investigate the formation of metabolites by cytochrome P450 (CYP450) enzymes. Both rat and human liver microsomes have been employed to study the metabolism of Trimethoprim and have successfully demonstrated the generation of α-Hydroxy Trimethoprim. nih.govnih.gov

In these in vitro assays, liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes, are incubated with the parent drug (Trimethoprim) and necessary cofactors, most notably an NADPH-generating system. nih.govnih.gov The reaction mixture is typically buffered to a physiological pH and incubated at 37°C. childrensmercy.org Subsequent analysis of the incubation mixture, often by high-performance liquid chromatography (HPLC), allows for the separation and quantification of the parent drug and its metabolites. nih.gov

Similarly, incubation of Trimethoprim with rat liver microsomes has also resulted in the formation of α-Hydroxy-TMP, indicating a comparable metabolic pathway in this species. nih.govnih.gov These studies are vital for interspecies comparisons of drug metabolism. Although α-hydroxy-TMP itself is considered a metabolite, it has also been found to possess sufficient reactivity to covalently bind to liver proteins in vitro, a process that is of interest in studying potential mechanisms of drug-induced adverse reactions. nih.gov

Table 1: Research Findings on α-Hydroxy Trimethoprim Generation in Microsomal Systems

ParameterHuman Liver Microsomes (HLMs)Rat Liver Microsomes
Metabolite Formed α-Hydroxy Trimethoprim (Cα-OH-TMP)α-Hydroxy Trimethoprim
Primary Enzyme CYP3A4 nih.govImplied P450 activity nih.govnih.gov
Cofactors Required NADPH-generating system nih.govnih.govNADPH-generating system
Analytical Method High-Performance Liquid Chromatography (HPLC) nih.govHigh-Performance Liquid Chromatography (HPLC) nih.gov
Significance A primary oxidative metabolite. nih.govDemonstrates a similar metabolic pathway to humans. nih.govnih.gov

Electrochemical Simulation Approaches for Oxidative Product Characterization

Electrochemical (EC) methods coupled with mass spectrometry (MS) have emerged as a valuable tool for simulating the oxidative metabolism of drugs and characterizing the resulting products. semanticscholar.org This approach offers a rapid and effective way to generate and identify potential metabolites that would be formed through oxidative pathways in vivo. For Trimethoprim, electrochemical techniques have been successfully used to study its oxidation products. semanticscholar.orgnih.govresearchgate.net

The core principle of EC-MS involves the use of an electrochemical cell, often a thin-layer flow cell, where the drug of interest is subjected to an electrical potential. semanticscholar.org This applied potential induces oxidation of the compound, mimicking the metabolic reactions catalyzed by CYP450 enzymes. The resulting oxidation products are then directly introduced into a mass spectrometer for structural elucidation. semanticscholar.org

Studies utilizing electrochemical approaches, such as cyclic voltammetry and electrolysis coupled with high-resolution mass spectrometry, have demonstrated that the oxidation of Trimethoprim generates mono- and di-hydroxylated derivatives. semanticscholar.org These electrochemically generated products are consistent with known mammalian and bacterial metabolites of Trimethoprim, including α-Hydroxy Trimethoprim. semanticscholar.org The irreversible nature of the electrode reaction observed in some studies is governed by diffusion phenomena. nih.gov

The electro-assisted Fenton reaction is another electrochemical technique that has been applied to study the oxidation of Trimethoprim. semanticscholar.org This method generates highly reactive hydroxyl radicals, which are key oxidizing species in many biological and advanced oxidation processes. The results from these simulations confirm that electrochemical techniques are relevant not only for mimicking specific biotransformation reactions but also for studying the broader oxidative degradation of organic contaminants like Trimethoprim in various environments. semanticscholar.org

Table 2: Electrochemical Simulation for Trimethoprim Oxidation

TechniquePrincipleFindings for Trimethoprim
Cyclic Voltammetry Investigates the redox properties of a compound by measuring the current that develops in an electrochemical cell under conditions where voltage is varied. semanticscholar.orgShows irreversible oxidation peaks for Trimethoprim. semanticscholar.orgnih.gov
Electrolysis-MS Bulk oxidation of the compound at a constant potential, followed by offline or online analysis of the products by mass spectrometry. semanticscholar.orgGeneration of mono- and di-hydroxylated derivatives, consistent with known metabolites. semanticscholar.org
Electro-assisted Fenton Generation of hydroxyl radicals via the Fenton reaction (Fe²⁺ + H₂O₂) which is initiated electrochemically. semanticscholar.orgnih.govEffective in degrading Trimethoprim and forming oxidation products. semanticscholar.orgnih.gov
Thin-layer Flow Cell-MS Online coupling of an electrochemical flow cell with a mass spectrometer for real-time analysis of oxidation products. semanticscholar.orgAllows for rapid screening and identification of transient or reactive intermediates. semanticscholar.org

Advanced Analytical Methodologies and Applications of α Hydroxy Trimethoprim D3

Role of Deuterated Analogs in Quantitative Analytical Chemistry

The use of deuterated analogs, such as α-Hydroxy Trimethoprim-D3, has become a cornerstone of modern quantitative analytical chemistry, significantly enhancing the reliability and accuracy of analytical measurements.

Principles of Isotopic Labeling for Internal Standardization

Isotopic labeling involves the replacement of one or more atoms of a molecule with their stable, non-radioactive isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). acanthusresearch.comaptochem.com In the context of quantitative analysis, particularly when coupled with mass spectrometry, isotopically labeled compounds serve as ideal internal standards. aptochem.comlgcstandards.com An internal standard is a compound of known concentration that is added to a sample prior to analysis. kcasbio.com The fundamental principle is that the isotopically labeled internal standard will behave almost identically to the unlabeled analyte of interest throughout the entire analytical process, including extraction, chromatography, and ionization. aptochem.comlgcstandards.com

Because the labeled standard is chemically identical to the analyte, it compensates for variations in sample preparation, such as extraction efficiency and sample loss, as well as instrumental variability, including injection volume and ionization suppression or enhancement in the mass spectrometer. aptochem.comlgcstandards.comclearsynth.com The mass spectrometer can differentiate between the analyte and the internal standard due to their mass difference. lgcstandards.com Quantification is then based on the ratio of the analyte's response to the internal standard's response, rather than the absolute response of the analyte alone, leading to more accurate and precise results. lgcstandards.com For a stable isotope-labeled internal standard to be effective, it should have a suitable mass difference from the analyte to avoid spectral overlap and be free of any unlabeled species. acanthusresearch.com

Benefits in Accuracy and Reproducibility in Research Assays

The use of deuterated internal standards like α-Hydroxy Trimethoprim-D3 offers significant advantages in terms of accuracy and reproducibility in research assays. acanthusresearch.com Structurally analogous internal standards, which are chemically different from the analyte, may not perfectly mimic the analyte's behavior during sample processing and analysis, potentially leading to biased results. scispace.com In contrast, stable isotope-labeled internal standards (SIL-IS) co-elute with the analyte and experience the same matrix effects, which are interferences from other components in a complex sample that can alter the ionization efficiency of the analyte. kcasbio.com This co-elution and identical chemical behavior allow the SIL-IS to effectively normalize for these variations, resulting in more accurate and reproducible quantification. acanthusresearch.comkcasbio.com

The European Medicines Agency (EMA) has noted that over 90% of submitted bioanalytical method validations incorporate SIL-IS, highlighting their importance in regulatory environments. kcasbio.com The use of SIL-IS is crucial for developing robust and reliable methods, which can save time and reduce costs associated with failed experiments and regulatory scrutiny. kcasbio.com

Mass Spectrometry-Based Detection and Quantification

Mass spectrometry (MS) has become an indispensable tool for the detection and quantification of a wide range of compounds, including drug metabolites and their deuterated analogs. When coupled with chromatographic separation techniques, MS offers high sensitivity and selectivity.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. bioagilytix.com It is widely used for the quantification of drugs and their metabolites in biological matrices. bioagilytix.comnih.gov In the analysis of Trimethoprim (B1683648) and its metabolites, LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), provides the necessary selectivity and sensitivity for accurate measurement. nih.govresearchgate.net

A validated LC-MS/MS method has been developed for the simultaneous quantification of Trimethoprim and five of its metabolites in human plasma. nih.gov This method utilizes an Ultra-High Performance Liquid Chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer. nih.gov The use of a deuterated internal standard, such as α-Hydroxy Trimethoprim-D3, in such assays is critical for correcting for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the results. vulcanchem.comwuxiapptec.com The principle of LC-MS involves introducing the eluent from the LC column into the ion source of the mass spectrometer, where the analytes are ionized before being separated and detected based on their mass-to-charge ratio. bioagilytix.com

Table 1: Example LC-MS/MS Parameters for Trimethoprim Metabolite Analysis

Parameter Setting
Chromatography
Column Biphenyl column
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Methanol (B129727) with 0.1% formic acid
Flow Rate 400 µL/min
Column Temperature 60 °C
Mass Spectrometry
Ionization Mode Positive Electrospray Ionization (ESI+)
Desolvation Temperature 450 °C
Source Temperature 150 °C

This table is a representative example based on published methodologies. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is another powerful analytical technique that combines gas chromatography for separation with mass spectrometry for detection. news-medical.net GC-MS is particularly well-suited for the analysis of volatile and thermally stable compounds. news-medical.net For non-volatile compounds like many drug metabolites, a derivatization step is often required to make them suitable for GC analysis.

While LC-MS is more commonly used for the analysis of Trimethoprim and its metabolites due to their polarity, GC-MS can also be employed. nih.govnews-medical.net Trimethoprim-d3 is intended for use as an internal standard for quantification by GC- or LC-MS. caymanchem.com GC-MS has been applied in various fields, including environmental monitoring, food analysis, and forensic science, for the detection of a wide range of compounds. news-medical.netmdpi.com The basic principle involves separating volatile compounds in a gas chromatograph before they enter the mass spectrometer for ionization, fragmentation, and detection. news-medical.net

High-Resolution Mass Spectrometry for Metabolite Identification

High-resolution mass spectrometry (HRMS) is a powerful tool for the identification and structural elucidation of unknown compounds, including drug metabolites. nih.gov Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. lcms.cz This capability is invaluable in metabolite identification studies, where the structures of novel metabolites are unknown.

In a study on the metabolization of Trimethoprim in lettuce, HRMS was used to identify 30 different metabolites, including 14 that had not been previously reported. nih.gov The high resolving power of the instrument allowed for the separation of metabolite ions from matrix interferences, leading to confident identification. nih.gov HRMS instruments, such as Orbitrap and time-of-flight (TOF) analyzers, can generate full-scan data, which allows for retrospective analysis of the data for newly discovered metabolites without the need to re-run samples. lcms.czyoutube.com The accurate mass data, combined with fragmentation patterns obtained from tandem mass spectrometry (MS/MS), enables the confident structural assignment of metabolites. youtube.com

Table 2: Chemical Compounds Mentioned

Compound Name
α-Hydroxy Trimethoprim-D3
Trimethoprim
Trimethoprim-d3
Antipyrine
N4-acetylsulfamethoxazole

High-Performance Liquid Chromatography (HPLC) with Complementary Detection

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of Trimethoprim and its metabolites from various biological matrices. Its versatility, when paired with a range of detection methods, allows for the specific and sensitive quantification of compounds like α-Hydroxy Trimethoprim.

Separation Strategies for α-Hydroxy Trimethoprim and Related Metabolites

The effective separation of α-Hydroxy Trimethoprim from the parent drug, Trimethoprim, and other related metabolites is critical for accurate quantification. Reversed-phase HPLC is a commonly employed strategy for this purpose. A study detailing the determination of Trimethoprim and its oxidative metabolites utilized a C18 radial-compression column to achieve separation. nih.gov This type of column contains a non-polar stationary phase, which retains the analytes based on their hydrophobicity.

The mobile phase composition is a key parameter that is optimized to achieve the desired separation. A common approach involves a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. nih.govjptcp.com For instance, one method for analyzing Trimethoprim in serum and peritoneal dialysate fluid used a mobile phase consisting of 0.01 M sodium acetate (B1210297) and acetonitrile. nih.gov Another method for the simultaneous determination of Sulfamethoxazole and Trimethoprim in an oral suspension employed a mobile phase of buffer at pH 5.5 and methanol in a 75:25 ratio. jptcp.com The use of gradient elution, where the composition of the mobile phase is changed over the course of the analysis, can also be employed to improve the resolution of complex mixtures of metabolites.

The choice of column and mobile phase is tailored to the specific properties of the analytes. For instance, mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange mechanisms, can be advantageous for separating compounds with varying polarities and charge states, such as Trimethoprim and its metabolites. helixchrom.com

Table 1: HPLC Separation Parameters for Trimethoprim and Related Compounds

ParameterMethod 1Method 2
Column C18 radial-compressionWaters X-bridge shield C-18 (4.6 mm x 100 mm, 3.5 µm)
Mobile Phase Not specified in abstractBuffer pH 5.5 and methanol (75:25)
Flow Rate Not specified in abstract1.2 ml/min
Detection UV at 230 nmUV at 220 nm
Retention Time (Trimethoprim) Not specified in abstract~2.9 minutes

This table presents a summary of HPLC parameters from different studies for the analysis of Trimethoprim and its related compounds.

Ultraviolet (UV) and Other Spectroscopic Detection Methods

Ultraviolet (UV) detection is a widely used and robust method for the quantification of Trimethoprim and its metabolites following HPLC separation. The selection of the detection wavelength is crucial for achieving optimal sensitivity and minimizing interference from other components in the sample matrix.

For the analysis of Trimethoprim and its oxidative metabolites, including α-Hydroxy Trimethoprim, a UV detection wavelength of 230 nm has been shown to be effective. nih.govmedchemexpress.com This wavelength provides good sensitivity for Trimethoprim and its hydroxylated forms. oup.com Other studies have utilized slightly different wavelengths, such as 220 nm and 254 nm, for the detection of Trimethoprim. nih.govjptcp.com The choice of wavelength can be influenced by the specific metabolites being targeted and the potential for interfering substances in the sample. For example, a wavelength of 280 nm was found to yield less plasma interference but resulted in decreased sensitivity for Trimethoprim. oup.com In methanolic solution, Trimethoprim exhibits a maximum absorbance at 285 nm. sciencescholar.us

Analytical Method Development and Validation in Research Assays

The development and validation of analytical methods are paramount to ensure the accuracy, precision, and reliability of data generated in research assays involving α-Hydroxy Trimethoprim-D3. This process involves establishing key performance characteristics of the method.

Establishing Limits of Detection and Quantification

The limit of detection (LOD) and limit of quantification (LOQ) are critical parameters that define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy.

For the determination of Trimethoprim and its oxidative metabolites by HPLC with UV detection, a limit of detection in the range of 0.05-0.15 µg/mL has been reported. nih.gov Another HPLC method for Trimethoprim in serum reported a sensitivity of 0.05 µg/mL. nih.gov A separate study focusing on a high-dosage regimen of co-trimoxazole (B1683656) established a detection limit of 0.025 mg/L for Trimethoprim in serum. oup.com These values demonstrate the high sensitivity that can be achieved with optimized HPLC methods. The establishment of these limits is typically performed by analyzing a series of dilutions of a standard solution and assessing the signal-to-noise ratio.

Ensuring Selectivity and Robustness in Complex Matrices

Selectivity refers to the ability of an analytical method to differentiate and quantify the analyte of interest in the presence of other components in the sample, such as other metabolites, endogenous substances, and co-administered drugs. In the context of α-Hydroxy Trimethoprim-D3 analysis, this means ensuring that the signal detected is solely from this compound and not from Trimethoprim or other metabolites. The chromatographic separation plays a key role in achieving selectivity. An HPLC method was reported to be free from interference by metabolites and a wide range of commonly administered drugs. nih.gov

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. This ensures the reliability of the method when used under slightly different conditions. Validation of robustness involves systematically altering parameters such as mobile phase composition, pH, flow rate, and column temperature and observing the effect on the analytical results. A validated HPLC method for Sulfamethoxazole and Trimethoprim demonstrated satisfactory results in terms of robustness, indicating its reliability for routine use. jptcp.com The validation process, conducted according to ICH (International Council for Harmonisation) guidelines, provides a high degree of assurance in the method's performance. jptcp.com

Investigations into Biochemical Interactions and Reactivity of α Hydroxy Trimethoprim

Protein Adduct Formation Studies In Vitro

The initial step in understanding the potential for a metabolite to cause adverse reactions is to determine if it can form covalent bonds with proteins, creating what are known as protein adducts. nih.gov

To investigate the ability of α-hydroxy trimethoprim (B1683648) to form covalent bonds with proteins, a systematic in vitro screening process was designed. The core of this experimental design involves incubating the metabolite directly with a model protein. nih.gov Human Serum Albumin (HSA) is often selected for these studies due to its abundance in plasma and its known susceptibility to modification by various reactive molecules. nih.gov

The experimental setup typically involves the following steps:

Incubation: α-hydroxy trimethoprim is incubated with purified HSA in a controlled buffer system. nih.gov

Control Groups: Control reactions are run in parallel. These include HSA incubated alone and trimethoprim (the parent drug) incubated with HSA to ensure that the observed modifications are specific to the metabolite. nih.gov

Analysis: Following incubation, the samples are prepared for analysis to detect the formation of protein-metabolite adducts. nih.gov

This direct incubation approach is crucial for determining if the metabolite is inherently reactive, as it isolates the interaction from the influence of metabolic enzymes. nih.gov

Western blotting is a key immunological technique used in the initial screening phase to detect protein adducts. nih.gov This method offers a sensitive means of identifying proteins that have been modified by a specific compound.

In the context of α-hydroxy trimethoprim, the procedure is as follows:

After incubation of the metabolite with HSA, the protein samples are separated by size using gel electrophoresis (SDS-PAGE).

The separated proteins are then transferred from the gel to a membrane.

The membrane is probed with antisera (a solution of antibodies) that are specifically developed to recognize and bind to proteins modified by trimethoprim or its derivatives. nih.gov

A positive signal on the Western blot, indicated by a band corresponding to the molecular weight of HSA, confirms that the metabolite has covalently bound to the protein. nih.gov

Studies utilizing this technique have shown a positive signal for HSA incubated with α-hydroxy trimethoprim, providing initial evidence of its ability to form protein adducts. nih.gov

Identification of Covalent Modification Sites

Once covalent binding is confirmed, the next critical step is to identify the precise locations on the protein where the metabolite has attached. This provides deeper insight into the chemical nature of the interaction.

To pinpoint the sites of modification, an untargeted peptide profiling method using mass spectrometry is employed. nih.gov This powerful analytical technique allows for a comprehensive search for modified peptides within the protein.

The general workflow is:

Enzymatic Digestion: The HSA, which has been incubated with α-hydroxy trimethoprim, is enzymatically digested (e.g., with trypsin) into smaller peptide fragments.

Mass Spectrometry Analysis: The resulting mixture of peptides is analyzed by high-resolution mass spectrometry. The instrument measures the mass-to-charge ratio of the peptides with high accuracy.

Data Analysis: The data is processed with specialized software that searches for peptides with a mass shift corresponding to the addition of the α-hydroxy trimethoprim molecule. This "untargeted" approach screens all peptides for potential modifications rather than looking for a pre-defined target. nih.gov

This methodology successfully identified that α-hydroxy trimethoprim modifies HSA. nih.gov

Through untargeted peptide profiling, specific sites of modification on Human Serum Albumin by α-hydroxy trimethoprim have been identified. Research has revealed two distinct peptides within HSA that are consistently modified after incubation with the metabolite. nih.gov

The identification of specific binding sites is significant because it demonstrates a degree of selectivity in the reaction, rather than random, non-specific binding. While the parent drug, trimethoprim, also interacts with HSA, molecular docking studies suggest these are non-covalent interactions involving residues such as Arg222 and Ser192. brieflands.comresearchgate.net The covalent modification by the α-hydroxy metabolite represents a different and potentially more immunologically significant type of interaction.

Table 1: Summary of In Vitro Protein Interaction Findings for α-Hydroxy Trimethoprim

TechniqueProtein TargetKey FindingReference
Western BlottingHuman Serum Albumin (HSA)Confirmed covalent adduct formation between α-hydroxy trimethoprim and HSA. nih.gov
Untargeted Peptide ProfilingHuman Serum Albumin (HSA)Identified two specific peptide sites within HSA that are modified by α-hydroxy trimethoprim. nih.gov

Mechanistic Insights into Metabolite Reactivity and Potential Bioactivation Pathways

The formation of protein adducts by a drug or its metabolite is often a critical step in initiating an immune response or causing direct cellular toxicity. nih.gov The parent compound, trimethoprim, is known to undergo oxidative bioactivation by cytochrome P450 enzymes (such as CYP2C9 and CYP3A4) to form reactive intermediates, including iminoquinone methide and para-quinone methide. nih.govnih.govdrugbank.com These reactive species can then form adducts with proteins. nih.govnih.gov

However, the case of α-hydroxy trimethoprim is noteworthy because it appears to modify proteins directly, without requiring further enzymatic activation. nih.gov This suggests that the introduction of the α-hydroxy group on the methylene (B1212753) bridge of the trimethoprim structure is sufficient to confer inherent reactivity to the molecule. This direct reactivity pathway is distinct from the P450-mediated bioactivation required for the parent drug.

While α-hydroxy trimethoprim itself is reactive, it is also important to consider that primary metabolites formed in the liver can undergo subsequent Phase II metabolism in other tissues, such as the lungs and skin, potentially leading to other reactive species like sulfate (B86663) conjugates. childrensmercy.org Therefore, the Cα-OH-TMP-dependent modification of proteins may be one part of a more complex picture of how trimethoprim and its metabolites interact with the body. nih.gov Further research is needed to fully understand the role of these protein adducts in the development of IADRs. nih.gov

Future Perspectives in α Hydroxy Trimethoprim Research

Elucidation of Further Metabolic Fates and Subsequent Transformations

The biotransformation of trimethoprim (B1683648) is a multifaceted process, with α-hydroxy trimethoprim being a primary product of oxidative metabolism. vulcanchem.comdrugbank.com However, the metabolic story does not end here. A crucial area of future research lies in identifying and characterizing the downstream metabolites of α-hydroxy trimethoprim. Scientists are actively investigating potential phase II conjugation reactions, such as glucuronidation and sulfation. These processes are vital for increasing the water solubility of metabolites, thereby facilitating their elimination from the body.

Application of Advanced Analytical Techniques for Enhanced Characterization

The precise and sensitive measurement of α-hydroxy trimethoprim and its deuterated form, α-hydroxy trimethoprim-D3, is fundamental to in-depth metabolic profiling. The evolution of analytical chemistry is set to play a transformative role in this endeavor. While liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the current method of choice, ongoing enhancements in ionization sources and detector technologies will enable the detection of metabolites at even lower concentrations. childrensmercy.orgresearchgate.net

High-resolution mass spectrometry (HRMS) offers the significant advantage of providing accurate mass measurements, which is instrumental in determining the elemental composition of unknown metabolic products. nih.govchildrensmercy.org Another promising technique is supercritical fluid chromatography (SFC) linked with mass spectrometry, which presents an alternative separation mechanism for polar compounds like trimethoprim and its metabolites. The development of innovative sample preparation methods to selectively isolate and enrich these analytes from complex biological samples will also be a key area of progress. nih.gov

Role of α-Hydroxy Trimethoprim-D3 in Mechanistic Drug Metabolism Research Paradigms

Isotopically labeled compounds like α-hydroxy trimethoprim-D3 are indispensable tools for unraveling the mechanisms of drug metabolism. The deuterium (B1214612) atoms act as a "mass tag," allowing researchers to distinguish the administered metabolite from endogenously produced compounds and other drug-related materials within a complex biological system. This is particularly valuable in "metabolite-in-crossover" experimental designs, where the labeled metabolite is administered directly to elucidate its own metabolic fate and potential for further biotransformation.

By using α-hydroxy trimethoprim-D3, scientists can definitively trace the metabolic pathways of this primary metabolite without the confounding variable of its continuous formation from the parent drug, trimethoprim. This approach yields unambiguous data on the enzymes responsible for its subsequent metabolism and the kinetics of these reactions. Such studies are critical for predicting and understanding potential drug-drug interactions and the basis for inter-individual differences in drug metabolism.

Integration of In Silico Approaches for Predictive Metabolism and Reactivity

Computational, or in silico, modeling is rapidly becoming an integral part of drug metabolism research. The future will likely see a greater fusion of these predictive tools with experimental studies of trimethoprim metabolism. Physiologically-based pharmacokinetic (PBPK) models, for instance, are being developed to simulate and predict drug-drug interactions involving trimethoprim. nih.gov These models can incorporate various physiological and biochemical parameters to provide a holistic view of the drug's behavior.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing α-Hydroxy Trimethoprim-D3 (Major) with high isotopic purity?

  • Methodological Answer: Ensure deuteration efficiency by optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst selection). Confirm isotopic purity (>99 atom% D) via high-resolution mass spectrometry (HRMS) and compare spectral data (e.g., 1^1H NMR) with non-deuterated analogs to verify replacement of protons with deuterium .

Q. Which analytical techniques are recommended for quantifying α-Hydroxy Trimethoprim-D3 (Major) in pharmacokinetic studies?

  • Methodological Answer: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to minimize matrix effects. Validate the method per ICH guidelines, including specificity, linearity (1–1000 ng/mL), and precision (CV <15%). Reference standards should be stored at -20°C to ensure stability .

Q. How should researchers assess the stability of α-Hydroxy Trimethoprim-D3 (Major) under varying storage conditions?

  • Methodological Answer: Conduct accelerated stability studies at 25°C/60% RH and 40°C/75% RH for 6 months. Monitor degradation via HPLC-UV, focusing on peak area deviations (>5% indicates instability). Store lyophilized forms in amber vials under nitrogen to prevent photodegradation and oxidation .

Advanced Research Questions

Q. How can experimental design address conflicting data on the metabolic pathways of α-Hydroxy Trimethoprim-D3 (Major) in hepatic microsomes?

  • Methodological Answer: Use crossover studies with cytochrome P450 inhibitors (e.g., ketoconazole for CYP3A4) to isolate metabolic contributions. Pair with 13^{13}C-labeled intermediates to track metabolite formation via LC-MS/MS. Replicate experiments across multiple microsome batches to account for biological variability .

Q. What strategies resolve discrepancies in 13^{13}C NMR spectral assignments for α-Hydroxy Trimethoprim-D3 (Major)?

  • Methodological Answer: Perform 2D NMR experiments (HSQC, HMBC) to confirm carbon-proton correlations. Compare with computational predictions (DFT-based chemical shift calculations) and non-deuterated analogs. Collaborate with specialized labs for high-field (>600 MHz) NMR analysis to improve resolution .

Q. How should researchers design studies to compare the antibacterial efficacy of α-Hydroxy Trimethoprim-D3 (Major) with its non-deuterated counterpart?

  • Methodological Answer: Use a double-blind, randomized in vitro model with Streptococcus pneumoniae ATCC 49618. Measure minimum inhibitory concentrations (MICs) in triplicate across pH gradients (5.0–7.4) to assess deuterium isotope effects. Include time-kill assays to evaluate bactericidal kinetics .

Q. What methodological approaches validate the role of α-Hydroxy Trimethoprim-D3 (Major) as a stable isotope tracer in human pharmacokinetic studies?

  • Methodological Answer: Administer equimolar doses of deuterated and non-deuterated forms to healthy volunteers. Use parallel LC-MS/MS quantification to compare AUC0_{0-∞} and half-life (t½t_{½}). Apply compartmental modeling (e.g., WinNonlin) to assess isotopic interference in metabolic clearance .

Data Analysis and Reporting

Q. How can researchers optimize figures to present spectral data for α-Hydroxy Trimethoprim-D3 (Major) without overcrowding?

  • Methodological Answer: Highlight key peaks (e.g., deuterium-sensitive regions) in 1^1H NMR spectra using inset zooms. Limit chemical structures in figures to 2–3 critical intermediates. Follow journal guidelines (e.g., Med. Chem. Commun.) for color schemes and dimensions .

Q. What statistical methods are appropriate for analyzing dose-response relationships in deuterated drug studies?

  • Methodological Answer: Apply nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal dose-response curves. Use ANOVA with post-hoc Tukey tests to compare EC50_{50} values between deuterated and non-deuterated forms. Report 95% confidence intervals for reproducibility assessment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.